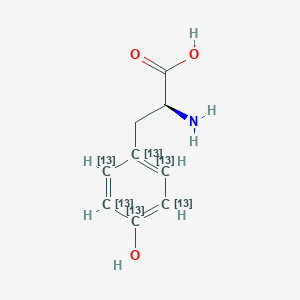

L-4-Hydroxyphenyl-13C6-alanine

Vue d'ensemble

Description

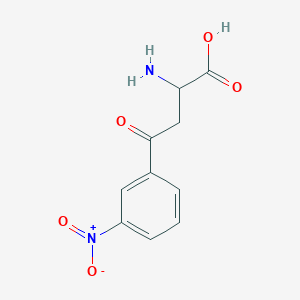

L-4-Hydroxyphenyl-13C6-alanine, also known as this compound, is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 187.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biosynthesis Pathways in Plants

Larsen, Onderka, and Floss (1975) investigated the biosynthesis of phenylalanine, tyrosine, and related compounds in higher plants. They found that 14C-labelled shikimic acid and double-labelled shikimic acid were incorporated into phenylalanine, tyrosine, and related amino acids, demonstrating that the aromatic carboxyl groups and rings in these compounds derive from shikimic acid (Larsen, Onderka, & Floss, 1975).

Enzymatic Synthesis of Optically Pure L-Hydroxyphenylalanine

Cao (1995) developed a chemoenzymatic, stereocontrolled synthesis of optically pure L-hydroxyphenylalanine. This synthesis involved the amination of hydroxycinnamic acid catalyzed by L-phenylalanine ammonia-lyase, demonstrating an efficient method for producing these amino acids in a controlled manner (Cao, 1995).

Systematic Significance in Seed Composition

Wilson, Bholah, Morris, and Bell (1979) researched the presence of L-3-(3′-Carboxy-4′-hydroxyphenyl)alanine in seeds of Neonotonia wightii, exploring its systematic significance and distribution patterns in the plant kingdom. This study highlights the importance of such amino acids in plant biology and systematics (Wilson, Bholah, Morris, & Bell, 1979).

Metabolism of Substituted Aromatic Amino Acids

Larsen and Wieczorkowska (1975) conducted tracer experiments to understand the metabolism of m-carboxy-substituted aromatic amino acids in plants. They demonstrated that certain alanine and glycine derivatives could be derived from corresponding pyruvic and phenylglyoxylic acids, providing insights into the complex metabolic pathways involving these amino acids (Larsen & Wieczorkowska, 1975).

Mussel-Inspired Hydrogels

Li, Smitthipong, and Zeng (2015) highlighted the development of mussel-inspired hydrogels, where DOPA and its analogues play a crucial role as cross-linking mediators. These hydrogels have significant applications in biomedical and environmental fields, demonstrating the versatility of L-4-Hydroxyphenyl-13C6-alanine derivatives in practical applications (Li, Smitthipong, & Zeng, 2015).

Safety and Hazards

“L-4-Hydroxyphenyl-13C6-alanine” is not classified as a hazardous substance or mixture . In case of exposure, the recommended first aid measures include moving the person to fresh air if inhaled, washing off with soap and plenty of water if it comes in contact with skin, flushing eyes with water as a precaution if it comes in contact with eyes, and rinsing mouth with water if swallowed .

Mécanisme D'action

Target of Action

L-4-Hydroxyphenyl-13C6-alanine, also known as L-Tyrosine-(phenyl-13C6), is a stable isotope-labeled amino acid . The primary targets of this compound are proteins within the body. As an amino acid, it is incorporated into proteins during protein synthesis, replacing the regular L-Tyrosine molecule .

Mode of Action

The compound interacts with its targets (proteins) through the process of protein synthesis. It is incorporated into the growing polypeptide chain in place of the regular L-Tyrosine molecule during translation . This results in the production of proteins that have the this compound incorporated into them .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving proteins that normally contain L-Tyrosine. The presence of the 13C6 label allows for the tracking of the metabolic fate of the proteins in which it is incorporated .

Pharmacokinetics

The ADME properties of this compound are similar to those of the regular L-Tyrosine amino acid. It is absorbed from the gastrointestinal tract, distributed throughout the body, metabolized as part of normal protein metabolism, and the excess is excreted in the urine . The impact on bioavailability is minimal as it is treated similarly to the regular L-Tyrosine molecule by the body .

Result of Action

The molecular and cellular effects of the compound’s action involve the incorporation of the this compound into proteins. This can affect the structure and function of the proteins, depending on the role of the L-Tyrosine in the protein .

Action Environment

Environmental factors such as pH and temperature can influence the stability of this compound, as with other amino acids. Its efficacy is also influenced by the availability of other amino acids, as competition for transporters and incorporation into proteins can occur .

Propriétés

IUPAC Name |

(2S)-2-amino-3-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i1+1,2+1,3+1,4+1,6+1,7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUYCCCASQSFEME-HXCZJXEJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1C[C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20478520 | |

| Record name | L-4-Hydroxyphenyl-13C6-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20478520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201595-63-3 | |

| Record name | L-4-Hydroxyphenyl-13C6-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20478520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

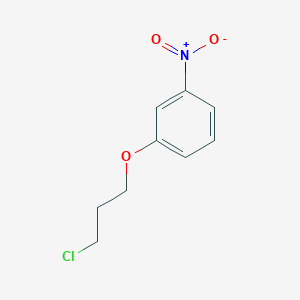

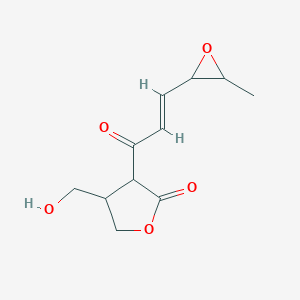

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

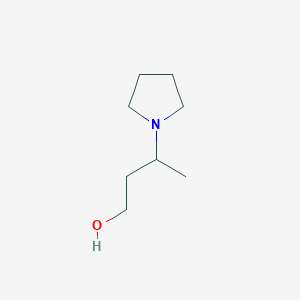

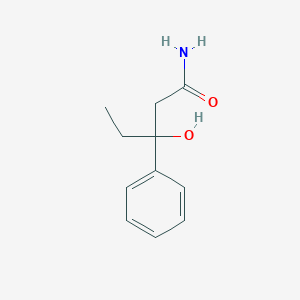

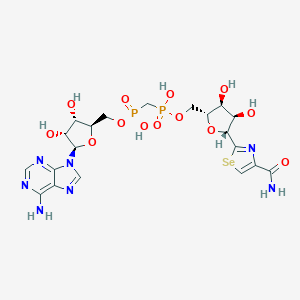

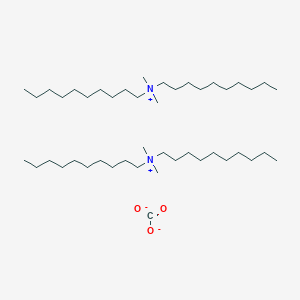

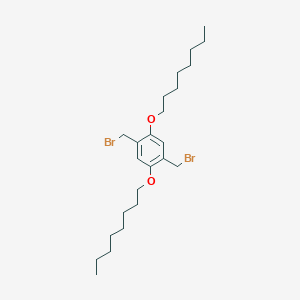

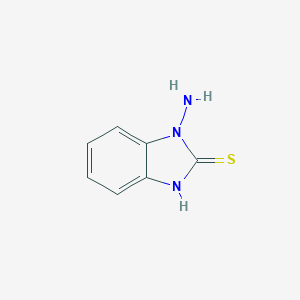

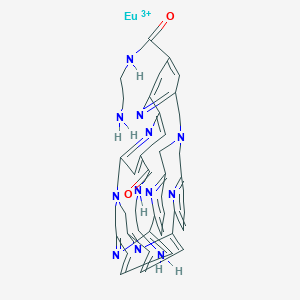

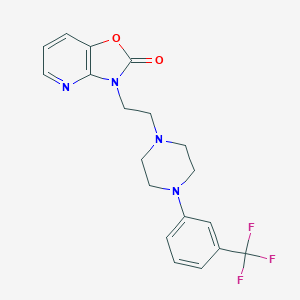

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.